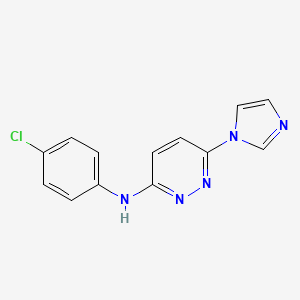![molecular formula C18H24BrNO B13823214 [2-(Diphenylmethoxy)ethyl]trimethylammonium bromide CAS No. 31065-89-1](/img/structure/B13823214.png)
[2-(Diphenylmethoxy)ethyl]trimethylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Diphenylmethoxy)ethyl]trimethylammonium bromide: is a quaternary ammonium compound with the molecular formula C18H24BrNO and a molecular weight of 350.29326 . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Diphenylmethoxy)ethyl]trimethylammonium bromide typically involves the reaction of diphenylmethanol with ethylene oxide to form 2-(diphenylmethoxy)ethanol. This intermediate is then reacted with trimethylamine and hydrobromic acid to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: [2-(Diphenylmethoxy)ethyl]trimethylammonium bromide can undergo nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products:
Substitution Reactions: The major products are typically the corresponding quaternary ammonium salts with different anions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a phase transfer catalyst in organic synthesis.
- Employed in the preparation of other quaternary ammonium compounds.
Biology:
- Investigated for its potential antimicrobial properties.
- Used in studies related to cell membrane permeability.
Medicine:
- Explored for its potential use in drug delivery systems.
- Studied for its effects on neurotransmitter release and receptor binding.
Industry:
- Utilized in the production of surfactants and detergents.
- Applied in the formulation of various personal care products .
Wirkmechanismus
The mechanism of action of [2-(Diphenylmethoxy)ethyl]trimethylammonium bromide involves its interaction with cell membranes and proteins. The compound can disrupt cell membrane integrity, leading to increased permeability. It can also bind to specific receptors or enzymes, altering their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Benzalkonium Chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and in various industrial applications.
Uniqueness:
- [2-(Diphenylmethoxy)ethyl]trimethylammonium bromide is unique due to its specific structure, which imparts distinct chemical and biological properties.
- It has a higher molecular weight and different functional groups compared to similar compounds, leading to unique applications and effects .
Eigenschaften
CAS-Nummer |
31065-89-1 |
|---|---|
Molekularformel |
C18H24BrNO |
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
2-benzhydryloxyethyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C18H24NO.BrH/c1-19(2,3)14-15-20-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,18H,14-15H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BDQPXVWYFLTETB-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-3-(methylsulfanyl)-1,2,4-thiadiazole](/img/structure/B13823142.png)
![2-[3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13823143.png)
![Ethyl 3-{[1-(2-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate](/img/structure/B13823151.png)
![1,2,3-Metheno-1H-cycloprop[cd]indene,octahydro-](/img/structure/B13823154.png)
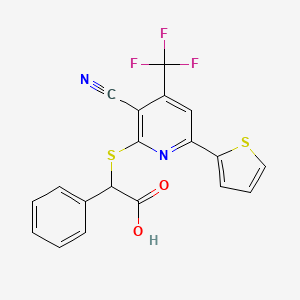
![Methyl [(3-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B13823164.png)
![2,3-Dibromo-7,8-dihydro-[1,4]dioxino[2,3-b]dibenzo[b,e][1,4]dioxine](/img/structure/B13823189.png)
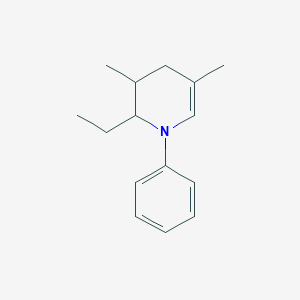
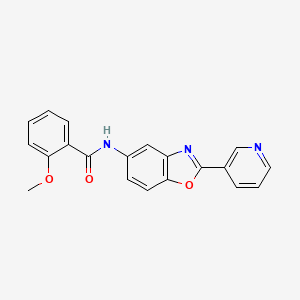
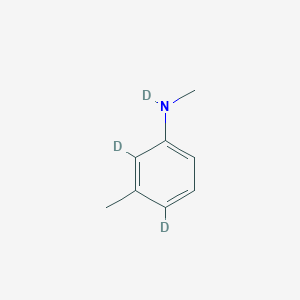
![Ethyl 2-{[(4-fluoroanilino)carbonyl]amino}-2',4-bithiophene-3-carboxylate](/img/structure/B13823225.png)
